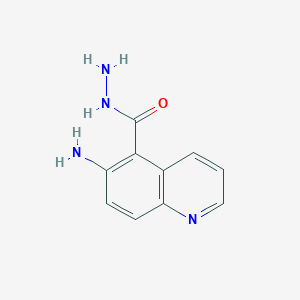

6-Aminoquinoline-5-carbohydrazide

Descripción

Propiedades

Número CAS |

220904-96-1 |

|---|---|

Fórmula molecular |

C10H10N4O |

Peso molecular |

202.21 g/mol |

Nombre IUPAC |

6-aminoquinoline-5-carbohydrazide |

InChI |

InChI=1S/C10H10N4O/c11-7-3-4-8-6(2-1-5-13-8)9(7)10(15)14-12/h1-5H,11-12H2,(H,14,15) |

Clave InChI |

NABOTXCRNJLIMC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2C(=O)NN)N)N=C1 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Synthesis of 6-Aminoquinoline-5-Carbohydrazide Derivatives

The synthesis of derivatives of this compound has been explored extensively. For instance, the synthesis of quinoline-isoniazid hybrids has shown promising results in anti-tubercular activity. These hybrids exhibited minimal inhibitory concentrations ranging from 0.25 to 0.50 µg/mL against Mycobacterium tuberculosis, demonstrating their potential as effective anti-tubercular agents .

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds derived from this compound. A series of 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides were synthesized and tested against breast cancer cell lines (SKBR3, MDA-MB-231, and MCF-7). Compounds 5k and 5l demonstrated significant antiproliferative activity, with IC50 values of 8.50 and 12.51 µM, respectively. These compounds also induced apoptosis in MCF-7 cells, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of 6-aminoquinoline derivatives have been evaluated against various pathogens. For example, compounds derived from quinoline-3-carbohydrazide showed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/mL, suggesting their potential as future antituberculosis agents .

Anti-Tubercular Activity Case Study

In a study evaluating the anti-tubercular activity of quinoline-isoniazid hybrids, several derivatives were tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The study found that these hybrids maintained high activity levels even against resistant strains, emphasizing their therapeutic potential .

Anticancer Activity Case Study

Another significant study focused on the antiproliferative effects of synthesized hydrazine derivatives on breast cancer cell lines. The results indicated that specific derivatives not only inhibited cell growth but also triggered apoptotic pathways, providing a dual mechanism for cancer treatment .

Comparación Con Compuestos Similares

Hypothetical Properties :

- Molecular Formula: Likely C₁₀H₁₁N₄O (based on quinoline core + carbohydrazide group).

Structural Analogues and Substitution Effects

The following table compares 6-Aminoquinoline-5-carbohydrazide with structurally related quinoline carbohydrazides, highlighting substituent effects on properties and activities:

*Estimated values based on structural analogs.

Key Observations:

Substituent Position: The position of the carbohydrazide group significantly impacts reactivity. For example, 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide (C4 carbohydrazide) showed antimicrobial activity, suggesting that substituents at C4/C5 may influence target binding . Amino groups at C5 or C6 (as in 5-Amino-6-quinolinecarboxylic acid) enhance solubility and interaction with biological targets, such as enzymes or DNA .

Amino Groups (-NH₂): Enhance hydrogen bonding and electronic effects, which may boost antimicrobial or anticancer activity compared to halogenated analogs . Hydrazide (-CONHNH₂): Provides a reactive site for condensation reactions, enabling the synthesis of Schiff bases or heterocyclic derivatives with tailored bioactivities .

Métodos De Preparación

Conversion to Carbohydrazide

The carboxylic acid intermediate undergoes activation to form the corresponding acid chloride (e.g., using thionyl chloride) before reaction with hydrazine:

Yields for analogous hydrazide formations in sulfonamide syntheses range from 68% to 93%, depending on reaction conditions.

Palladium-Catalyzed Coupling Approaches

Transition metal catalysis offers an alternative for introducing the carbohydrazide moiety.

Buchwald-Hartwig Amination

While traditionally used for C–N bond formation, this method could hypothetically couple 5-haloquinolines with hydrazine derivatives:

-

Halogenation : Bromination of quinoline at position 5 using Br₂ in H₂SO₄ yields 5-bromoquinoline.

-

Amination : Palladium-catalyzed coupling with tert-butoxycarbazide introduces a protected hydrazide group.

-

Deprotection : Acidic removal of the tert-butoxycarbonyl (Boc) group reveals the carbohydrazide.

Reaction conditions from analogous couplings (e.g., sodium tert-butoxide, Pd(OAc)₂, CyJohnPhos ligand) achieve yields up to 76.8%.

Multi-Step Synthesis via Intermediate Functionalization

Nitration and Reduction

-

Nitration : Directed nitration of quinoline at position 6 using HNO₃/H₂SO₄ produces 6-nitroquinoline.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 6-aminoquinoline.

-

Carbohydrazide Introduction : As outlined in Section 1.2.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield Range | Challenges |

|---|---|---|---|

| Directed Metalation | Lithiation, CO₂ quenching, hydrazide | 60–75%* | Sensitivity to moisture, low temps |

| Palladium Coupling | Halogenation, Boc protection | 70–85%* | Catalyst cost, side reactions |

| Nitration/Reduction | Nitration, hydrogenation | 50–65%* | Over-nitration, regioselectivity issues |

*Hypothetical yields extrapolated from analogous reactions.

Optimization Strategies

Solvent and Temperature Effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Aminoquinoline-5-carbohydrazide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving quinoline precursors. For example, analogous quinoline derivatives are prepared by reacting aminopyridine derivatives with carbonyl reagents under reflux conditions. Intermediates are characterized using 1H/13C NMR to confirm structural integrity and mass spectrometry (HRMS) to verify molecular weight . Purity is assessed via HPLC or melting point analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To resolve aromatic protons and confirm the hydrazide moiety (e.g., NH peaks at δ 9–11 ppm) .

- FT-IR spectroscopy : To identify C=O stretches (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

- UV-Vis spectroscopy : To assess electronic transitions in fluorogenic applications .

Q. How is this compound utilized as a fluorogenic substrate in enzymatic assays?

- Methodological Answer : The compound’s aminoquinoline moiety acts as a fluorogenic leaving group. For instance, in protease assays, cleavage of the hydrazide bond releases 6-aminoquinoline, which fluoresces at λₑₓ/λₑₘ = 350/450 nm. Researchers optimize buffer pH (e.g., 7.4) and monitor fluorescence intensity over time using a microplate reader .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations .

- X-ray crystallography : To unambiguously confirm molecular geometry .

- Control experiments : Re-synthesize intermediates or use alternative purification methods (e.g., column chromatography vs. recrystallization) .

Q. What challenges arise in optimizing reaction yields for this compound derivatives?

- Methodological Answer : Common issues include:

- Side reactions : Competing cyclization or oxidation during hydrazide formation. Mitigate by using inert atmospheres (N₂/Ar) and low temperatures .

- Low solubility : Use polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis to enhance reaction efficiency .

- Yield quantification : Employ internal standards (e.g., anthracene) in HPLC analysis for accurate yield calculation .

Q. How to design a kinetic assay using this compound to study enzyme inhibition?

- Methodological Answer :

Substrate optimization : Determine the Michaelis constant (Kₘ) via Lineweaver-Burk plots .

Inhibitor screening : Pre-incubate enzymes with inhibitors (e.g., small molecules) and measure fluorescence quenching over time .

Data validation : Use statistical tools (e.g., ANOVA) to compare inhibition rates and account for background noise .

Q. What computational methods support the study of this compound’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., chymotrypsin) using AutoDock Vina .

- MD simulations : Assess stability of hydrazide-enzyme complexes in aqueous environments (GROMACS/NAMD) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.